molecular formula C20H22ClN5 B11249474 4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11249474
M. Wt: 367.9 g/mol
InChI Key: BLCNNVIUQKGVBA-UHFFFAOYSA-N
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Description

4-Chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.

    Chlorination of Aniline: The aniline moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the tetrazole-cyclopentyl intermediate with the chlorinated aniline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}aniline
  • 4-Chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopropyl}aniline

Uniqueness

The uniqueness of 4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the cyclopentyl group provides a balance between steric hindrance and flexibility, potentially enhancing its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C20H22ClN5

Molecular Weight

367.9 g/mol

IUPAC Name

4-chloro-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H22ClN5/c1-14-6-5-7-15(2)18(14)26-19(23-24-25-26)20(12-3-4-13-20)22-17-10-8-16(21)9-11-17/h5-11,22H,3-4,12-13H2,1-2H3

InChI Key

BLCNNVIUQKGVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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